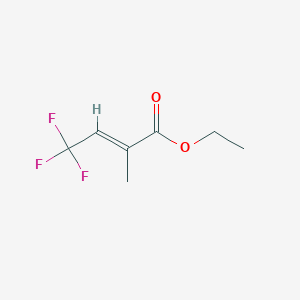

Ethyl 2-methyl-4,4,4-trifluorocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNRXTIKMSOZQI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(F)(F)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128227-97-4 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluorocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-4,4,4-trifluorocrotonate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-methyl-4,4,4-trifluorocrotonate, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis is a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, detailed experimental protocols, and relevant data, and includes alternative synthetic strategies for a complete perspective.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a mixed Claisen condensation reaction. This is followed by a reduction and subsequent dehydration to yield the final α,β-unsaturated ester.

Step 1: Mixed Claisen Condensation

The initial and key step involves the mixed Claisen condensation of ethyl trifluoroacetate with ethyl propionate. In this reaction, a strong base is used to deprotonate the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the β-keto ester, ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate.

Step 2: Reduction and Dehydration

The resulting β-keto ester is then reduced to the corresponding β-hydroxy ester, ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoate, typically using a mild reducing agent such as sodium borohydride. Finally, acid-catalyzed dehydration of the β-hydroxy ester eliminates a molecule of water to form the target compound, this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general laboratory workflow for this synthesis.

Caption: Mechanism of the Mixed Claisen Condensation.

Caption: General Experimental Workflow for Synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar Claisen condensations involving ethyl trifluoroacetate.

Synthesis of Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol or an aprotic solvent (e.g., THF, cyclohexane)

-

Ethyl trifluoroacetate

-

Ethyl propionate

-

Aqueous acid (e.g., 1 M HCl or acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and the anhydrous solvent.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of ethyl propionate (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) in the anhydrous solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC.

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of aqueous acid until the pH is neutral.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate.

Synthesis of this compound

Materials:

-

Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Toluene or benzene

-

Dean-Stark apparatus

Procedure:

-

Reduction: The purified ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) is dissolved in methanol or ethanol and cooled to 0 °C. Sodium borohydride (0.5-1.0 equivalents) is added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried and the solvent removed to yield the crude ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoate.

-

Dehydration: The crude β-hydroxy ester is dissolved in toluene or benzene, and a catalytic amount of p-toluenesulfonic acid is added. The flask is equipped with a Dean-Stark apparatus and heated to reflux to azeotropically remove water.

-

Once the theoretical amount of water has been collected, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

Data Presentation

The following tables summarize the properties of the key reactants and the expected product.

Table 1: Physicochemical Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 60-62 | 1.19 |

| Ethyl propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.891 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | - | 0.868 |

Table 2: Properties of Intermediates and Final Product

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate | C₇H₉F₃O₃ | 198.14 | 344-00-3 |

| Ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoate | C₇H₁₁F₃O₃ | 200.16 | 91600-33-8 |

| This compound | C₇H₉F₃O₂ | 182.14 | 128227-97-4 |

Table 3: Typical Reaction Conditions and Expected Yields for the Claisen Condensation

| Parameter | Condition |

| Base | Sodium ethoxide |

| Solvent | Anhydrous Ethanol, THF, or Cyclohexane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Workup | Acidic quench |

| Purification | Vacuum Distillation |

| Expected Yield | 60-80% (based on similar reactions) |

Alternative Synthetic Routes

While the Claisen condensation is a primary route, other methods can be employed to synthesize this compound or its precursors.

-

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a metal, typically zinc, to form an organozinc intermediate which then reacts with a carbonyl compound. For this synthesis, ethyl 2-bromopropionate could be reacted with trifluoroacetaldehyde in the presence of zinc.[1][2]

-

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction uses a phosphonate carbanion to convert an aldehyde or ketone to an alkene.[3][4][5] The target molecule could be synthesized by reacting a suitable phosphonate ylide with a trifluoromethyl ketone. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene.[4]

Conclusion

The synthesis of this compound via a mixed Claisen condensation is a robust and scalable method. Careful control of reaction conditions, particularly the exclusion of water and the use of a suitable base, is crucial for achieving high yields. The subsequent reduction and dehydration steps are standard transformations that can be optimized to produce the final product in good purity. For researchers in drug discovery and materials science, this fluorinated building block offers a versatile scaffold for the introduction of the trifluoromethyl group, which can significantly modulate the biological and physical properties of molecules.

References

Spectroscopic Profile of Ethyl 2-methyl-4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS 128227-97-4).[1][2] Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of predicted data and analysis based on analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this fluorinated organic compound in research and development settings.

Molecular and Physical Properties

This compound is a fluorinated ester with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol .[1] Its structure contains several key features that give rise to a distinct spectroscopic signature, including a trifluoromethyl group, an α,β-unsaturated ester, and an ethyl ester moiety.

| Property | Value |

| CAS Number | 128227-97-4 |

| Molecular Formula | C₇H₉F₃O₂ |

| Molecular Weight | 182.14 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.05 | Doublet of Quartets | 3H | =C(CH ₃) |

| ~4.25 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.80 | Quartet | 1H | =CH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~15.0 | =C(C H₃) |

| ~62.0 | -OC H₂CH₃ |

| ~122.0 (q) | C F₃ |

| ~128.0 | =C (CH₃) |

| ~135.0 (q) | =C H |

| ~165.0 | C =O |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF ₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretch (alkane) |

| 1725-1705 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1650-1630 | Medium | C=C stretch |

| 1300-1100 | Strong | C-F stretch |

| 1250-1000 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | High | [M - C₂H₅]⁺ |

| 137 | High | [M - OC₂H₅]⁺ |

| 113 | Moderate | [M - COOC₂H₅]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A common reference standard is CFCl₃ (trichlorofluoromethane), which can be used externally or internally. Typical parameters include a wide spectral width to encompass the chemical shifts of fluorinated compounds and a relaxation delay of 1-5 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for the acquisition and analysis of spectroscopic data for a small molecule like this compound.

Caption: General workflow for spectroscopic analysis of a pure compound.

Caption: Logical flow of NMR data from acquisition to structural assignment.

References

Physical and chemical properties of Ethyl 2-methyl-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a fluorinated organic compound with growing interest in the fields of pharmaceutical and materials science. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128227-97-4 | [1][2] |

| Molecular Formula | C₇H₉F₃O₂ | [2][3] |

| Molecular Weight | 182.14 g/mol | [2][3] |

| Boiling Point | 134-135 °C | [3] |

| Density | Not available | |

| Melting Point | Not available | |

| Flash Point | 45.7 °C | |

| Refractive Index | Not available | |

| Solubility | Soluble in many organic solvents. | [4] |

| Insoluble in water. |

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons Reaction

A common and effective method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, trifluoroacetone would be reacted with triethyl 2-phosphonopropionate.

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

Caption: General workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Reaction with Trifluoroacetone: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of trifluoroacetone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. The expected signals for this compound would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet or a quartet (due to coupling with the trifluoromethyl group) for the methyl group at the double bond, and a quartet for the vinylic proton.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the two vinylic carbons, the carbons of the ethyl group, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).[6]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 182.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 182. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z 45) and cleavage at the alpha-beta bond of the carbonyl group.[7]

Reactivity and Applications

This compound, as an α,β-unsaturated ester, is a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, making it a valuable substrate for various addition reactions.

Diagram 2: Reactivity of this compound

Caption: Key reaction pathways for this compound.

Its applications are primarily in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and bioavailability to drug candidates.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its key physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity. Further research into its biological activities and applications in materials science is warranted.

References

- 1. This compound | CAS#:128227-97-4 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 128227-97-4 [m.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to WAY-100635: A Dual-Action Serotonergic and Dopaminergic Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of WAY-100635, a potent and widely utilized research chemical. Initially identified as a selective and silent antagonist of the serotonin 1A (5-HT1A) receptor, subsequent research has revealed its significant activity as a full agonist at the dopamine D4 receptor. This dual pharmacology necessitates a careful re-evaluation of studies that have employed WAY-100635 solely as a selective 5-HT1A antagonist.[1] This document details the physicochemical properties, synthesis, analytical characterization, and key experimental protocols for WAY-100635. Furthermore, it elucidates the signaling pathways associated with its action at both receptor targets, providing a critical resource for researchers in pharmacology and drug development.

A Note on CAS Number Discrepancy: It is important to note that there is a discrepancy in public databases regarding the CAS number for WAY-100635. While some chemical suppliers associate CAS number 128227-97-4 with "ethyl 2-methyl-4,4,4-trifluorocrotonate", the pharmacological and life science literature predominantly links this CAS number to WAY-100635. For clarity, the IUPAC name for WAY-100635 is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[2]

Physicochemical and Pharmacological Properties

WAY-100635 is an achiral phenylpiperazine derivative with a complex pharmacological profile.[3] Its utility in neuroscience research stems from its high affinity for both the 5-HT1A and dopamine D4 receptors. The maleate salt of WAY-100635 is often used in experimental settings due to its solubility in water.[4]

| Property | Value | Reference |

| IUPAC Name | N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide | [2] |

| Molecular Formula | C₂₅H₃₄N₄O₂ | [2] |

| Molecular Weight | 422.56 g/mol | [5] |

| Molecular Weight (Maleate Salt) | 538.64 g/mol | [4] |

| Appearance | Off-white to light yellow oil | [5] |

| Solubility (Maleate Salt) | Soluble to 25 mM in water | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Receptor Target | Action | Affinity/Potency | Reference |

| 5-HT1A Receptor | Silent Antagonist | pIC₅₀ = 8.87; Kᵢ = 0.39 nM; Apparent pA₂ = 9.71 | [5] |

| Dopamine D₄ Receptor | Full Agonist | Kᵢ = 16 nM; EC₅₀ = 9.7 nM | [5] |

| Dopamine D₂L Receptor | Weak Antagonist | Kᵢ = 940 nM | [5] |

| Dopamine D₃ Receptor | Kᵢ = 370 nM | [5] | |

| α₁-adrenergic Receptor | pIC₅₀ = 6.6 | [5] |

Synthesis and Characterization

Synthesis

The synthesis of WAY-100635 and its analogs has been described in the literature, primarily in the context of preparing radiolabeled versions for positron emission tomography (PET) studies.[6][7] A common synthetic route involves the acylation of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine with cyclohexanecarbonyl chloride. The precursor amine can be synthesized via nucleophilic substitution.

A general, non-radiolabeled synthesis can be conceptualized as a multi-step process:

-

Preparation of the Amine Precursor: This typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable N-(2-pyridinyl)ethyl derivative.

-

Acylation: The resulting secondary amine is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield the final product, WAY-100635.

For the synthesis of radiolabeled [carbonyl-¹¹C]WAY-100635, a one-pot procedure is often employed where [¹¹C]CO₂ is reacted with a Grignard reagent, followed by conversion to the acid chloride and subsequent reaction with the amine precursor.[6]

Purification

Purification of WAY-100635 is typically achieved using chromatographic techniques. For research-grade material, column chromatography on silica gel is a standard method for removing impurities from the crude product.[8][9] High-performance liquid chromatography (HPLC) is also extensively used, particularly for the purification of high-purity batches and for the isolation of radiolabeled analogs.[4] Reversed-phase columns, such as C18, are commonly employed with mobile phases consisting of acetonitrile and aqueous buffers.

Analytical Characterization

The identity and purity of synthesized WAY-100635 are confirmed using a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical purities for commercially available samples being ≥98%.[4]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of WAY-100635 for its target receptors. The tritiated version, [³H]WAY-100635, is a commonly used radioligand for studying 5-HT₁ₐ receptors.[10]

Objective: To determine the binding affinity (Kᵢ) of WAY-100635 for the 5-HT₁ₐ receptor.

Materials:

-

[³H]WAY-100635

-

Unlabeled WAY-100635

-

Membrane preparations from cells expressing 5-HT₁ₐ receptors or from brain tissue (e.g., hippocampus)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled WAY-100635.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]WAY-100635, and varying concentrations of unlabeled WAY-100635.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology in CA1 Pyramidal Neurons

Electrophysiological studies are used to assess the functional effects of WAY-100635 on neuronal activity. As a 5-HT₁ₐ antagonist, WAY-100635 can block the inhibitory effects of 5-HT on CA1 pyramidal neurons in the hippocampus.[10]

Objective: To investigate the effect of WAY-100635 on 5-HT-mediated inhibition of CA1 pyramidal neurons.

Materials:

-

Hippocampal slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

WAY-100635

-

Serotonin (5-HT)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

Procedure:

-

Prepare acute hippocampal slices and maintain them in a holding chamber with oxygenated aCSF.[11][12]

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.[11][12][13][14][15]

-

Record baseline neuronal activity (e.g., membrane potential, firing rate).

-

Apply 5-HT to the slice and record the resulting hyperpolarization and inhibition of firing.

-

Wash out the 5-HT and then pre-incubate the slice with WAY-100635.

-

Re-apply 5-HT in the presence of WAY-100635 and observe the blockade of the 5-HT-induced inhibitory effects.

In Vivo Microdialysis in the Prefrontal Cortex

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals. This technique can be used to study the effects of WAY-100635 on dopamine release in the prefrontal cortex (PFC), a region implicated in the actions of antipsychotic drugs.[16]

Objective: To measure the effect of WAY-100635 on dopamine release in the rat PFC.

Materials:

-

Rats with stereotaxically implanted guide cannulae targeting the PFC

-

Microdialysis probes

-

Perfusion solution (e.g., artificial CSF)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection for dopamine analysis

-

WAY-100635

Procedure:

-

Insert a microdialysis probe through the guide cannula into the PFC of a freely moving rat.[17]

-

Perfuse the probe with artificial CSF at a slow, constant flow rate.

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer WAY-100635 systemically (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from baseline dopamine levels.

Signaling Pathways

WAY-100635 exerts its effects through two primary G-protein coupled receptors (GPCRs), acting as a silent antagonist at the 5-HT₁ₐ receptor and a full agonist at the dopamine D₄ receptor.

5-HT₁ₐ Receptor Antagonism

The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Agonist binding to this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT₁ₐ receptor but does not initiate this signaling cascade. Instead, it blocks the binding of endogenous serotonin and other agonists, thereby preventing the downstream inhibitory effects.

Caption: Antagonistic action of WAY-100635 at the 5-HT₁ₐ receptor.

Dopamine D₄ Receptor Agonism

Similar to the 5-HT₁ₐ receptor, the dopamine D₄ receptor is also coupled to Gᵢ/Gₒ proteins.[1] As a full agonist, WAY-100635 activates the D₄ receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action is contrary to its effect at the 5-HT₁ₐ receptor, highlighting its complex pharmacological profile.

Caption: Agonistic action of WAY-100635 at the dopamine D₄ receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel ligand like WAY-100635, integrating both in vitro and in vivo techniques.

References

- 1. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Way 100635 | C25H34N4O2 | CID 5684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youdobio.com [youdobio.com]

- 9. Purification of toxohormone by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Trifluoromethyl Group: An In-depth Technical Guide to the Reactivity of Trifluoromethylated Michael Acceptors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties and steric profile, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the reactivity of trifluoromethylated Michael acceptors, a class of compounds demonstrating significant promise as covalent inhibitors in targeted therapies.

Introduction to Trifluoromethylated Michael Acceptors

Trifluoromethylated Michael acceptors are α,β-unsaturated carbonyl compounds, such as enones, esters, or amides, that bear a trifluoromethyl group. This electron-withdrawing group significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack by biological thiols, primarily the cysteine residues in proteins. This reactivity forms the basis of their application as targeted covalent inhibitors, which can offer prolonged target engagement and improved pharmacological profiles compared to their non-covalent counterparts.

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is the fundamental chemical transformation governing the mechanism of action of these compounds. The presence of the trifluoromethyl group not only activates the Michael acceptor but also influences the stability and reactivity of the resulting covalent adduct.

Synthesis and Reactivity

The synthesis of trifluoromethylated Michael acceptors can be achieved through various methods. A common approach involves the reaction of trifluoromethylated building blocks with appropriate substrates. For instance, trifluoromethyl enones can be prepared from trifluoromethyl enamino ketones and organolithium reagents, often with good yields.[1] Another method involves the photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br as the trifluoromethyl source, yielding α-CF₃-substituted ketones.[2]

The reactivity of these acceptors with different nucleophiles has been studied, with thiols being of particular interest in a biological context. The addition of primary and secondary amines, alcohols, and thiols to fluorinated Michael acceptors has been shown to produce β-substituted α-fluoro ketones in yields ranging from 34% to 92%, with secondary amines and p-methylthiophenol giving the best results.[3]

Quantitative Reactivity Data

The potency of covalent inhibitors is best described by the kinetic parameters kᵢₙₐ꜀ₜ/Kᵢ, which represents the efficiency of covalent bond formation, rather than the traditional IC₅₀ value alone, as the inhibition is time-dependent.[4] The following tables summarize key quantitative data for representative trifluoromethylated Michael acceptors, highlighting their reactivity and inhibitory potential.

Table 1: Inhibitory Potency of Trifluoromethylated Covalent Inhibitors

| Compound/Inhibitor | Target | IC₅₀ (nM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Cell Line | Reference |

| 18 (NSP-037) | EGFR (L858R/T790M) | 15 | Not Reported | H1975 | [5] |

| Osimertinib | EGFR (L858R/T790M) | 16 | Not Reported | H1975 | [5] |

| MYF-03-69 | TEAD | Not Reported | Not Reported | MPM cells | [6][7][8][9] |

| MYF-03-176 | TEAD | Not Reported | Not Reported | MPM cells | [6][7][8][9] |

Table 2: Synthesis Yields of Trifluoromethylated Michael Acceptors and Adducts

| Reactants | Product | Yield (%) | Reference |

| Trifluoromethyl enamino ketones + organolithium reagents | Aryl- or hetaryl-substituted trifluoromethyl enones | Good | [1] |

| O-silyl enol ethers + CF₃Br (photoinduced) | α-CF₃-substituted ketones | 27-85 | [2] |

| Fluorinated Michael acceptors + various nucleophiles | β-substituted α-fluoro ketones | 34-92 | [3] |

| Trifluoropropynyl lithium + N-methoxy-N-methylbenzamide, then amines | β-Trifluoromethyl enaminones | Good | [10] |

Experimental Protocols

Determination of kᵢₙₐ꜀ₜ and Kᵢ for Covalent Inhibitors

This protocol outlines a general procedure for determining the kinetic parameters of irreversible inhibitors.

Principle: The inhibitor first forms a reversible, non-covalent complex (E•I) with the enzyme (E), characterized by the inhibition constant Kᵢ. Subsequently, a covalent bond is formed, leading to an inactivated enzyme (E-I) with a rate constant kᵢₙₐ꜀ₜ. The overall second-order rate constant for inactivation is given by kᵢₙₐ꜀ₜ/Kᵢ.[11]

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the target enzyme and the trifluoromethylated Michael acceptor in a suitable assay buffer.

-

Continuous Assay (Kitz-Wilson Plot):

-

Initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and varying concentrations of the inhibitor.

-

Monitor the reaction progress (e.g., absorbance or fluorescence) over time.

-

The observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration is determined by fitting the progress curves to an appropriate equation.

-

Plot kₒᵦₛ against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I]) to determine kᵢₙₐ꜀ₜ and Kᵢ.[11]

-

-

Discontinuous Assay (Incubation-Dilution Method):

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

-

At each time point, take an aliquot of the mixture and dilute it significantly into a solution containing the substrate to stop further covalent modification while measuring the remaining enzyme activity.

-

Plot the natural log of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line gives -kₒᵦₛ.

-

Plot the calculated kₒᵦₛ values against the inhibitor concentration as described above to determine kᵢₙₐ꜀ₜ and Kᵢ.

-

Thiol Conjugation Assay

This assay is used to assess the reactivity of the Michael acceptor with thiols.

Principle: The reaction of a thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide) with the trifluoromethylated Michael acceptor is monitored over time.

Methodology:

-

Reagent Preparation: Prepare solutions of the trifluoromethylated Michael acceptor and a model thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Monitoring:

-

Mix the solutions of the Michael acceptor and the thiol.

-

Monitor the disappearance of the reactants or the appearance of the product over time using an appropriate analytical technique such as HPLC or LC-MS.

-

-

Data Analysis:

-

Determine the initial reaction rates at different concentrations of the reactants.

-

Calculate the second-order rate constant for the conjugation reaction.

-

Signaling Pathways and Covalent Inhibition

Trifluoromethylated Michael acceptors have been successfully employed as covalent inhibitors targeting key proteins in disease-related signaling pathways.

Inhibition of the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers. The transcriptional co-activator YAP and its paralog TAZ are the main downstream effectors of this pathway. In their active state, they translocate to the nucleus and bind to the TEAD family of transcription factors to drive the expression of pro-proliferative genes.[6][7][8][9]

Trifluoromethylated Michael acceptors have been designed to covalently target a conserved cysteine residue in the palmitate-binding pocket of TEAD.[6][7][8][9] This covalent modification disrupts the YAP-TEAD interaction, thereby inhibiting downstream gene transcription and suppressing tumor growth.[6][7][8][9]

Figure 1: Simplified schematic of the Hippo-YAP-TEAD signaling pathway and its inhibition by a trifluoromethylated Michael acceptor.

Covalent Inhibition of Kinases

Protein kinases are another important class of drug targets, and covalent inhibitors have proven to be highly effective. Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket that can be targeted by electrophilic compounds. Trifluoromethylated Michael acceptors can be incorporated into kinase inhibitor scaffolds to achieve irreversible binding.

For example, third-generation EGFR inhibitors have been developed that utilize a trifluoromethylated pyrimidine scaffold to selectively target the Cys797 residue in the T790M mutant of EGFR, which is responsible for acquired resistance to earlier generations of inhibitors.[5]

Figure 2: General workflow of covalent kinase inhibition by a trifluoromethylated Michael acceptor.

Conclusion

Trifluoromethylated Michael acceptors represent a powerful and versatile class of electrophilic warheads for the design of targeted covalent inhibitors. Their enhanced reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, allows for potent and sustained inhibition of key biological targets. The continued exploration of their synthesis, reactivity, and application in diverse signaling pathways holds significant promise for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique properties of these compounds in their quest for next-generation medicines.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Cornerstone: Ethyl 2-methyl-4,4,4-trifluorocrotonate as a Versatile Building Block in Asymmetric Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl (CF₃) group, in particular, has become a privileged motif in medicinal chemistry. Sourcing this powerful functional group often relies on the use of specialized building blocks, among which Ethyl 2-methyl-4,4,4-trifluorocrotonate stands out as a versatile and reactive substrate for the construction of complex chiral molecules. This technical guide provides an in-depth overview of its role, focusing on a key asymmetric transformation: the organocatalytic sulfa-Michael addition.

Introduction to a Privileged Building Block

This compound (CAS 128227-97-4) is an α,β-unsaturated ester characterized by the presence of a trifluoromethyl group at the β-position and a methyl group at the α-position. This specific substitution pattern makes it an excellent Michael acceptor, poised for conjugate additions that create stereogenic centers bearing the valuable CF₃ moiety. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, while the α-methyl group provides a handle for controlling diastereoselectivity in the resulting products.

Core Application: The Asymmetric Sulfa-Michael Addition

A pivotal application of this compound is its participation in the asymmetric sulfa-Michael addition, a powerful carbon-sulfur bond-forming reaction. This reaction allows for the stereocontrolled introduction of a thiol, leading to the synthesis of chiral trifluoromethylated thioethers, which are precursors to a variety of biologically active compounds.

A highly efficient method for this transformation employs a bifunctional cinchona alkaloid-derived thiourea organocatalyst. This catalyst operates through a dual-activation mechanism, simultaneously activating both the thiol nucleophile and the crotonate Michael acceptor to facilitate the reaction with high enantioselectivity.

Quantitative Data Summary

The asymmetric sulfa-Michael addition of various aromatic thiols to this compound has been shown to proceed with excellent yields and high levels of stereocontrol. The following table summarizes representative results from the literature, showcasing the reaction's broad scope and efficiency.

| Entry | Thiol Nucleophile (ArSH) | Product | Yield (%) | ee (%) |

| 1 | 4-Methoxythiophenol | Ethyl 3-((4-methoxyphenyl)thio)-2-methyl-4,4,4-trifluorobutanoate | 98 | 94 |

| 2 | Thiophenol | Ethyl 2-methyl-3-(phenylthio)-4,4,4-trifluorobutanoate | 98 | 92 |

| 3 | 4-Chlorothiophenol | Ethyl 3-((4-chlorophenyl)thio)-2-methyl-4,4,4-trifluorobutanoate | 99 | 91 |

| 4 | 4-Bromothiophenol | Ethyl 3-((4-bromophenyl)thio)-2-methyl-4,4,4-trifluorobutanoate | 99 | 92 |

| 5 | 2-Naphthalenethiol | Ethyl 2-methyl-3-(naphthalen-2-ylthio)-4,4,4-trifluorobutanoate | 99 | 95 |

Reactions were typically performed using 1-2 mol% of a cinchona-derived thiourea catalyst in a suitable solvent like toluene at reduced temperatures.

Experimental Protocols

A detailed experimental protocol is essential for the successful replication of synthetic procedures. The following is a representative methodology for the organocatalytic asymmetric sulfa-Michael addition to this compound.

General Procedure for the Asymmetric Sulfa-Michael Addition

To a solution of the bifunctional thiourea catalyst (0.002 mmol, 1 mol%) in toluene (0.5 mL) at -20 °C was added the corresponding thiol (0.2 mmol). The mixture was stirred for 5 minutes, followed by the addition of this compound (0.24 mmol). The reaction was stirred at this temperature and monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Characterization Data for a Representative Product (Entry 1):

Ethyl (2S,3R)-3-((4-methoxyphenyl)thio)-2-methyl-4,4,4-trifluorobutanoate

-

¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 8.8 Hz, 2H), 6.86 (d, J = 8.8 Hz, 2H), 4.14 (q, J = 7.2 Hz, 2H), 3.97 (q, J = 8.8 Hz, 1H), 3.80 (s, 3H), 2.85 (quint, J = 7.2 Hz, 1H), 1.25 (d, J = 7.2 Hz, 3H), 1.21 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.0, 159.9, 135.5, 125.7 (q, J = 281.8 Hz), 125.4, 115.0, 61.3, 55.3, 49.0 (q, J = 28.3 Hz), 43.1, 14.0, 13.5.

-

¹⁹F NMR (376 MHz, CDCl₃): δ -68.9 (d, J = 8.8 Hz).

-

Enantiomeric Excess (ee): 94%, determined by HPLC analysis on a chiral column.

Visualizing the Workflow and Logic

To better understand the process and the relationships between the components, Graphviz diagrams are provided below.

Caption: General experimental workflow for the sulfa-Michael addition.

Caption: Logical flow from building block to application precursor.

Conclusion

This compound serves as a highly effective and versatile building block for the asymmetric synthesis of molecules containing a trifluoromethyl-substituted stereocenter. Its utility is prominently demonstrated in the organocatalytic sulfa-Michael addition, which provides a reliable and efficient route to chiral thioethers with high yields and excellent enantioselectivity. For researchers and professionals in drug development, mastering the use of such building blocks is critical for the rapid and efficient construction of novel, high-value chemical entities. The detailed protocols and data presented herein provide a solid foundation for the application of this powerful synthetic tool.

The Shifting Landscape of Fluorinated β-Keto Esters: An In-depth Technical Guide to Keto-Enol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering profound effects on a compound's physicochemical and biological properties. Within the diverse landscape of fluorinated compounds, β-keto esters hold a prominent position as versatile synthetic intermediates. A fundamental understanding of their chemical behavior is paramount, and at the core of this lies the phenomenon of keto-enol tautomerism. This technical guide provides a comprehensive exploration of keto-enol tautomerism in fluorinated β-keto esters, offering quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in this dynamic field.

The Keto-Enol Equilibrium in Fluorinated β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, including β-keto esters, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and a conjugated π-system.

The presence of fluorine atoms, particularly electron-withdrawing trifluoromethyl groups, dramatically influences this equilibrium. Fluorination often leads to a substantial increase in the enol content, a critical factor to consider in reaction design and for understanding the molecule's properties. This shift is primarily attributed to the increased acidity of the α-protons, which facilitates enolization.

Quantitative Analysis of Tautomeric Composition

The ratio of keto to enol tautomers can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol form are key parameters for characterizing this equilibrium.

Below are tables summarizing the quantitative data for the keto-enol tautomerism of representative fluorinated β-keto esters in various solvents, compiled from multiple sources.

Table 1: Keto-Enol Equilibrium of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

| Solvent | % Enol | Keq ([enol]/[keto]) | Reference |

| Neat | 89% | 8.1 | |

| CDCl₃ (Deuterated Chloroform) | High | Not specified | [1] |

| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) | High | Not specified | [1] |

Table 2: Keto-Enol Equilibrium of Various Fluorinated β-Dicarbonyl Compounds

| Compound | Solvent | % Enol | Keq ([enol]/[keto]) | Reference |

| Acetoacetyl fluoride (neat liquid) | Neat | <10% (predominantly diketo) | <0.11 | [2] |

| Acetoacetyl fluoride (gas phase) | Gas | Predominantly enol | >1 | [2] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (PTFAA) in d₆-DMSO | DMSO-d₆ | Significant changes over time | Varies | [3] |

| 1-(n-pyridinyl)butane-1,3-diones | CDCl₃ | Varies with pyridine substitution | Varies | [4] |

Experimental Protocols

Accurate determination of the keto-enol equilibrium requires precise experimental techniques. The following are detailed methodologies for the key experiments used in studying this tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are the primary tools for the quantitative analysis of keto-enol tautomers in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the fluorinated β-keto ester (typically 5-20 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (minutes to hours) to ensure the tautomeric equilibrium is reached before analysis.[5]

-

-

NMR Data Acquisition:

-

Acquire ¹H and/or ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the nuclei of interest) to allow for complete relaxation of the nuclei between pulses, ensuring accurate signal integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers. For example, in the ¹H NMR spectrum of ethyl acetoacetate, the α-methylene protons of the keto form appear as a singlet around 3.5 ppm, while the vinylic proton of the enol form appears as a singlet around 5.0 ppm.[6]

-

Carefully integrate the area of a well-resolved signal corresponding to the keto form (I_keto) and a well-resolved signal corresponding to the enol form (I_enol).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal (n_keto and n_enol): % Enol = [ (I_enol / n_enol) / ( (I_keto / n_keto) + (I_enol / n_enol) ) ] * 100

-

Calculate the equilibrium constant (Keq): Keq = (I_enol / n_enol) / (I_keto / n_keto)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers possess different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system of the enol form typically absorbs at a longer wavelength (bathochromic shift) compared to the non-conjugated keto form.[5]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated β-keto ester in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

-

Prepare a series of dilutions of the stock solution to determine a suitable concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the pure solvent as a reference.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λmax for the enol tautomer.

-

To quantify the enol concentration, the molar absorptivity (ε) of the pure enol form at its λmax is required. This can be challenging to determine directly. One approach is to use a solvent system where the enol form is known to be the exclusive or vastly predominant species to measure ε.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity of the enol, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the enol, the concentration of the enol tautomer in the equilibrium mixture can be calculated.

-

The concentration of the keto form can then be determined by subtracting the enol concentration from the total concentration of the β-keto ester.

-

Calculate the % Enol and Keq.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and for predicting the relative stabilities of tautomers.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Structure Building: Construct the 3D structures of both the keto and enol tautomers of the fluorinated β-keto ester.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and, if desired, in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory for such calculations is B3LYP with a basis set such as 6-31G(d) or larger.[7] The absence of imaginary frequencies in the output confirms that the optimized structures are true energy minima.

-

Energy Calculation: From the output of the calculations, obtain the Gibbs free energies (G) for both the keto (G_keto) and enol (G_enol) tautomers.

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto

-

The equilibrium constant (Keq) can then be calculated using the following equation: Keq = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Stability and storage conditions for Ethyl 2-methyl-4,4,4-trifluorocrotonate

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-methyl-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can impart unique properties to molecules, including increased metabolic stability and bioavailability. Understanding the stability and appropriate storage conditions of this building block is crucial for ensuring its quality, and for the successful development of new chemical entities. This guide summarizes the best practices for the storage and handling of this compound and provides insights into its potential degradation pathways.

Chemical Properties

| Property | Value |

| CAS Number | 128227-97-4[1][2] |

| Molecular Formula | C₇H₉F₃O₂[1] |

| Molecular Weight | 182.14 g/mol [1] |

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets (SDS) of structurally similar fluorinated esters.

| Parameter | Recommendation | Source Analogy |

| Temperature | Store in a cool place. | SDS for similar fluorinated esters |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | General practice for reactive chemicals |

| Light | Store in a dark place, protected from light. | SDS for similar fluorinated esters |

| Container | Keep container tightly closed. | SDS for similar fluorinated esters |

| Ventilation | Store in a well-ventilated area. | SDS for similar fluorinated esters |

Stability Profile

While specific quantitative stability data for this compound is not available, general chemical principles and studies on related compounds provide insights into its potential stability and degradation pathways.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

| Incompatible Material | Potential Hazard | Source Analogy |

| Strong Oxidizing Agents | Vigorous reaction, potential for fire or explosion. | SDS for similar fluorinated esters |

| Strong Acids | May catalyze hydrolysis or other degradation reactions. | General chemical principles |

| Strong Bases | May catalyze hydrolysis or other degradation reactions. | General chemical principles |

| Strong Reducing Agents | May lead to decomposition. | SDS for similar fluorinated esters |

Potential Degradation Pathways

Based on the structure of this compound and literature on similar compounds, the following degradation pathways can be anticipated:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield 2-methyl-4,4,4-trifluorocrotonic acid and ethanol. Studies on similar fluorinated esters suggest that the trifluoromethyl group can influence the rate of hydrolysis. For instance, diethyl 2-(perfluorophenyl)malonate was found to be fairly stable in both acidic and basic solutions at ambient temperatures but decomposed under harsh basic conditions.[3]

-

Thermal Decomposition: At elevated temperatures, fluorinated acrylates and their polymers can undergo thermal degradation. The main degradation process for fluorinated polyacrylates is often random main-chain scission.[4] For smaller molecules like this compound, high temperatures could lead to decomposition, potentially releasing toxic fumes.

-

Photodegradation: While specific studies on this compound are lacking, acrylic compounds can be susceptible to degradation upon exposure to UV light.[5] It is therefore advisable to protect the compound from light.

-

Radical Reactions: The double bond in the crotonate moiety could be susceptible to radical addition reactions, which could be initiated by light, heat, or radical initiators. Studies on the atmospheric degradation of fluorinated acrylates show that they can be degraded by OH radicals.[6]

Experimental Protocols for Stability Assessment

For critical applications, it is recommended to perform a stability study. The following outlines a general approach.

Purity and Identity Confirmation

Before initiating a stability study, the identity and initial purity of the this compound sample should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Stability-Indicating Method

A stability-indicating analytical method that can separate the intact compound from its potential degradation products should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable technique.

General HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), with or without a buffer, is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Stress Testing

To understand the intrinsic stability of the molecule, stress testing can be performed under various conditions:

-

Acidic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

-

Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light (e.g., using a photostability chamber).

Samples should be analyzed at appropriate time points using the validated stability-indicating method to determine the extent of degradation and identify any major degradation products.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:128227-97-4 | Chemsrc [chemsrc.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Insights for Ethyl 2-methyl-4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS No. 128227-97-4) is a fluorinated organic compound of increasing interest in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and binding affinity, making it a valuable building block in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with an examination of plausible synthetic methodologies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 128227-97-4 | [1] |

| Molecular Formula | C₇H₉F₃O₂ | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| Boiling Point | 134-135 °C | [2] |

| Density | 1.157 g/cm³ |

Commercial Availability

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available product is typically around 95%. Pricing and available quantities can vary between suppliers. A summary of known suppliers is provided in the table below.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Santa Cruz Biotechnology | sc-269076 | - | Inquire | Inquire |

| Matrix Scientific | 098397 | - | Inquire | Inquire |

| Benchchem | B1586539 | 95% | Inquire | Inquire |

| ChemSrc | 128227-97-4 | - | Inquire | Inquire |

| ChemExpress | HY-W018183 | - | 5g | $1781 |

Note: Prices and availability are subject to change and may not be publicly listed. It is recommended to contact the suppliers directly for the most up-to-date information.

Logical Relationship of Supply Chain

The following diagram illustrates the typical supply chain for obtaining this compound for research and development.

Potential Synthetic Pathways

Horner-Wadsworth-Emmons (HWE) Reaction Approach

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, this would likely involve the reaction of a phosphonate ester with trifluoroacetone.

Proposed Reaction Scheme:

-

Preparation of the Phosphonate Reagent: Triethyl phosphonoacetate can be alkylated with methyl iodide to yield the corresponding phosphonate.

-

Deprotonation: The phosphonate is treated with a strong base, such as sodium hydride, to generate the phosphonate carbanion.

-

Olefination: The carbanion then reacts with trifluoroacetone.

-

Workup: The reaction mixture is quenched and the product is isolated and purified.

The following diagram outlines the proposed experimental workflow.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is elusive, a patent for the synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate provides valuable insight into the handling of similar fluorinated precursors. This synthesis starts from Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Example Protocol: Synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate

-

Reactants:

-

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (10.2 g, 51 mmoles)

-

Ammonium acetate (11.9 g, 150 mmoles)

-

Ethanol (20 g)

-

Water (1 g)

-

-

Procedure:

-

Combine all reactants in a 100 mL round-bottom flask.

-

Heat the mixture for 6 hours at 70 °C.

-

Cool the mixture to room temperature and pour it into 50 mL of water.

-

Extract the aqueous mixture with approximately 40 mL of ethyl acetate.

-

Separate the layers, dry the ethyl acetate layer over anhydrous magnesium sulfate, and evaporate the solvent.

-

-

Yield: 88% of Ethyl 3-amino-2-methyl-4,4,4-trifluorocrotonate.

This protocol demonstrates a common method for the transformation of a related β-ketoester, suggesting that similar conditions could be adapted for the synthesis or further functionalization of this compound.

Conclusion

This compound is a commercially available research chemical with significant potential as a building block in medicinal and agricultural chemistry. While detailed synthetic protocols for this specific molecule are not widely published, established olefination methodologies, particularly the Horner-Wadsworth-Emmons reaction, offer a clear and feasible route to its synthesis. The information provided in this guide serves as a valuable resource for researchers seeking to procure or synthesize this important fluorinated intermediate.

References

The Synthetic Evolution of Trifluoromethylated Crotonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as increased metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various trifluoromethylated building blocks, α,β-unsaturated esters bearing a trifluoromethyl group, particularly trifluoromethylated crotonates, have emerged as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] This technical guide provides a comprehensive overview of the historical development of synthetic methodologies for trifluoromethylated crotonates, complete with detailed experimental protocols, comparative data, and graphical representations of key synthetic workflows.

Historical Perspective: From Classical Olefination to Modern Innovations

The synthesis of trifluoromethylated crotonates has evolved in parallel with the development of powerful olefination reactions. Early efforts were often extensions of well-established methods like the Wittig, Horner-Wadsworth-Emmons (HWE), and Reformatsky reactions.

The Wittig reaction , discovered by Georg Wittig in 1954, provided one of the earliest conceptual frameworks for the synthesis of alkenes from carbonyl compounds.[6] However, its application to the synthesis of trifluoromethylated crotonates faced challenges, including the reactivity of the required trifluoromethylated phosphonium ylides.

A significant advancement came with the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction developed in 1958 by Leopold Horner and further refined by William S. Wadsworth and William D. Emmons.[7][8] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to broader applicability and often cleaner reactions.[9] This method has become a workhorse for the synthesis of (E)-trifluoromethylated crotonates due to its high stereoselectivity.[10][11]

A pivotal moment in achieving stereochemical diversity was the development of the Still-Gennari modification of the HWE reaction.[1][12][13] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, to favor the formation of (Z)-alkenes with high selectivity.[10][12]